Rh2(TPA)4
Overview
Description
Rh2(TPA)4, also known as Rhodium (II) triphenylacetate dimer, is a chemical compound with the molecular formula C80H60O8Rh2 . It is also referred to as Tetrakis (triphenylacetato)dirhodium(II) and is often used in the form of a complex with dichloromethane .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It consists of two Rhodium atoms bonded to four triphenylacetate groups . The average mass of the molecule is 1440.071 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, Rhodium compounds are generally known for their catalytic properties . They are often used in reactions such as the amination of allene carbamates and allene aziridination to stereoselectively prepare cyclic cabamates .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 1440.07 g/mol . The melting point is reported to be between 260-263 °C .Scientific Research Applications
Catalytic Selectivity in Organic Synthesis
- Rh2(TPA)4, as a dirhodium(II) tetratriphenylacetate complex, has been demonstrated to be highly efficient in catalyzing site-selective intramolecular C-H insertion reactions. This efficiency is particularly notable in the synthesis of bicyclic compounds, where it shows a preference for methylene over methine in α-diazo β-keto esters tethered to cyclic systems. This makes this compound a valuable catalyst for the synthesis of complex organic structures, such as bicyclo[3.3.0]octane derivatives, important in medicinal chemistry and material science (Hashimoto, Watanabe, & Ikegami, 1992).
Potential in Novel Metallacycle Complexes
- This compound is involved in the formation of novel metallacycle complexes, such as 3-Rhoda-1,2-diazacyclopentanes. These complexes are derived from C-N functionalization of ethylene and exhibit unique properties due to their structural features. This area of research has implications in developing new materials and catalysts with specific properties (Drover, Beh, Kennepohl, & Love, 2014).
Safety and Hazards
Rh2(TPA)4 is suspected of causing cancer (Carcinogenicity Category 2, H351) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Properties
IUPAC Name |
rhodium(2+);2,2,2-triphenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;/q;;;;2*+2/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCFUCLTZPZQD-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2].[Rh+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H60O8Rh2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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